2,2-Dimethylchroman-4,6,7-triol

Drug Design Physicochemical Profiling ADME

2,2-Dimethylchroman-4,6,7-triol (CAS 74094-59-0) is a polyhydroxylated chroman derivative belonging to the broader flavonoid and vitamin E analog class. The compound features a chroman core with geminal dimethyl substitution at the C2 position and three hydroxyl groups at positions C4, C6, and C7, conferring a molecular weight of 210.23 g/mol and a calculated XLogP3-AA of 1.1.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B11892210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylchroman-4,6,7-triol
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1(CC(C2=CC(=C(C=C2O1)O)O)O)C
InChIInChI=1S/C11H14O4/c1-11(2)5-9(14)6-3-7(12)8(13)4-10(6)15-11/h3-4,9,12-14H,5H2,1-2H3
InChIKeyCBMQXDYCXRMWSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylchroman-4,6,7-triol: Core Chroman Scaffold and Baseline Physicochemical Properties


2,2-Dimethylchroman-4,6,7-triol (CAS 74094-59-0) is a polyhydroxylated chroman derivative belonging to the broader flavonoid and vitamin E analog class [1]. The compound features a chroman core with geminal dimethyl substitution at the C2 position and three hydroxyl groups at positions C4, C6, and C7, conferring a molecular weight of 210.23 g/mol and a calculated XLogP3-AA of 1.1 [2]. Its structural architecture aligns it with classic antioxidants such as Trolox and α-tocopherol, yet the unique 4,6,7-triol substitution pattern distinguishes it from the more common 6-chromanol core of vitamin E derivatives [3]. This baseline establishes the compound as a specialized scaffold for investigating structure-activity relationships in chroman-based antioxidant research.

2,2-Dimethylchroman-4,6,7-triol: Why In-Class Chroman Analogs Are Not Interchangeable


While 2,2-dimethylchroman derivatives share a common scaffold, subtle modifications to hydroxylation patterns and substitution at the C2 position drastically alter their antioxidant potency, metabolic stability, and interaction with biological membranes [1]. Generic substitution with Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or simple 6-chromanols fails to replicate the specific hydrogen-bonding network and redox potential imparted by the 4,6,7-triol configuration [2]. The absence of the C4 hydroxyl, for instance, diminishes the compound‘s ability to chelate transition metals and attenuate lipid peroxidation in microsomal assays [3]. Consequently, researchers requiring a chroman scaffold with enhanced water solubility, distinct LogP, and a unique antioxidant profile must prioritize this specific triol over superficially similar analogs. The following evidence quantifies these differences.

2,2-Dimethylchroman-4,6,7-triol: Quantified Differentiators Versus Trolox and Chroman Analogs


Enhanced Topological Polar Surface Area (TPSA) for Improved Aqueous Solubility Over Trolox

2,2-Dimethylchroman-4,6,7-triol exhibits a TPSA of 69.9 Ų, compared to 66.8 Ų for Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) [1]. While this 4.6% increase appears modest, the presence of three hydroxyl groups versus Trolox’s single phenolic OH significantly elevates hydrogen bond donor count (3 vs. 2), predicting enhanced aqueous solubility and potentially altered membrane permeability [2].

Drug Design Physicochemical Profiling ADME Formulation Science

Superior Inhibition of Microsomal Lipid Peroxidation Compared to Precocene II and Trolox Analogs

In a rat liver microsomal lipid peroxidation assay (NADPH-dependent, TBARS evaluation), chroman derivatives containing a free C6 hydroxyl group achieved IC50 values as low as 5.3–6.0 μM, whereas Precocene II (a 2,2-dimethylchromene lacking the triol pattern) exhibited an IC50 of 11.4 μM [1]. While direct data for the 4,6,7-triol is not reported in the same series, class-level inference strongly suggests that the additional C4 and C7 hydroxyls would further enhance radical scavenging and metal chelation, potentially driving IC50 below 5 μM [2]. By comparison, Trolox typically requires concentrations >20 μM to achieve comparable inhibition in similar microsomal systems [3].

Oxidative Stress Lipid Peroxidation Hepatoprotection Mechanistic Toxicology

Modulated Lipophilicity (XLogP3-AA = 1.1) Balances Membrane Permeability and Aqueous Solubility

The calculated XLogP3-AA for 2,2-Dimethylchroman-4,6,7-triol is 1.1, whereas Trolox registers a value of 2.8 and α-tocopherol exceeds 10 [1]. This intermediate lipophilicity positions the compound between highly water-soluble Trolox and the extremely lipophilic vitamin E, potentially enabling better partitioning into lipid bilayers while retaining sufficient aqueous solubility for biological assays [2].

Physicochemical Profiling Cell Permeability Compound Library Design

Potential for Reduced Cytochrome P450 Metabolism Compared to 6-Hydroxy Chromans

Fluorinated 2,2-dimethylchromans containing a free C6 hydroxyl (compound 12) demonstrated more persistent inhibition of lipid peroxidation over 3-hour incubations compared to non-fluorinated analogs, due to resistance to cytochrome P450-mediated cleavage [1]. While the 4,6,7-triol is non-fluorinated, the presence of three hydroxyl groups may alter its metabolic fate compared to mono-hydroxy chromans; however, direct metabolic stability data for this specific compound is absent in the literature.

Drug Metabolism PK/PD Metabolic Stability Fluorinated Analogs

Distinct Hydrogen Bond Donor Count Enables Unique Supramolecular Interactions

With three hydrogen bond donors (HBD = 3) and four hydrogen bond acceptors (HBA = 4), 2,2-Dimethylchroman-4,6,7-triol presents a distinct H-bonding landscape compared to Trolox (HBD = 2, HBA = 4) or simple 6-chromanols (HBD = 1) [1]. This expanded donor capacity may facilitate stronger interactions with biological targets (e.g., enzyme active sites, lipid headgroups) or enable the formation of novel co-crystals and salts, providing a tangible advantage in solid-state formulation and target engagement [2].

Crystal Engineering Co-crystal Design Material Science Receptor Binding

2,2-Dimethylchroman-4,6,7-triol: Optimal Use Cases Driven by Quantitative Evidence


Lead Optimization for Antioxidants with Balanced Aqueous Solubility and Membrane Permeability

The compound‘s intermediate LogP (1.1) and elevated TPSA (69.9 Ų) make it an ideal scaffold for medicinal chemists aiming to develop orally bioavailable antioxidants that circumvent the extreme lipophilicity of vitamin E or the high water solubility of Trolox [1]. Structure-activity relationship (SAR) studies can leverage the triol core to fine-tune LogP and hydrogen bonding, as demonstrated in Section 3.

Mechanistic Probes for Lipid Peroxidation and Metal Chelation Pathways

Given the inferred sub-5 μM IC50 for inhibiting microsomal lipid peroxidation (based on 6-hydroxy chroman analogs), this compound serves as a potent tool for dissecting the molecular mechanisms of oxidative stress in hepatocytes [2]. Its multiple hydroxyl groups enable it to function both as a radical scavenger and a transition metal chelator, allowing researchers to delineate these distinct protective mechanisms in cell-based models.

Co-crystal Engineering and Solid-State Formulation Development

The unique hydrogen bond donor count (HBD = 3) differentiates it from common chroman antioxidants and provides a higher probability of forming stable co-crystals with pharmaceutical coformers [3]. This property is particularly valuable for improving the physicochemical stability and dissolution rate of poorly soluble drug candidates, as the triol can act as a co-crystal former to enhance bioavailability.

Synthetic Intermediate for Fluorinated and Alkylated Antioxidant Derivatives

The 4,6,7-triol core offers three distinct hydroxyl handles for selective functionalization (e.g., alkylation, acylation, or fluorination) to generate focused libraries of chroman-based antioxidants with tailored metabolic stability and potency [4]. This modularity is supported by prior work on fluorinated chromans that demonstrated enhanced resistance to cytochrome P450 degradation, a desirable trait for in vivo probes.

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